molecular formula C12H10O3 B12000804 2-Furanacetic acid, 5-phenyl- CAS No. 19832-56-5

2-Furanacetic acid, 5-phenyl-

Cat. No.: B12000804
CAS No.: 19832-56-5
M. Wt: 202.21 g/mol
InChI Key: BEJADIGQFSGSNS-UHFFFAOYSA-N
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Description

2-Furanacetic acid, 5-phenyl- is an organic compound characterized by a furan ring substituted with a phenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furanacetic acid, 5-phenyl- typically involves the reaction of furan derivatives with phenylacetic acid under specific conditions. One common method includes the use of a Suzuki-Miyaura coupling reaction, where a furan boronic acid derivative reacts with a phenyl halide in the presence of a palladium catalyst and a base . This reaction is carried out under mild conditions, making it a preferred method for synthesizing this compound.

Industrial Production Methods: Industrial production of 2-Furanacetic acid, 5-phenyl- may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of biocatalytic methods is also being explored, which offers advantages such as mild reaction conditions, lower costs, and higher selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Furanacetic acid, 5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Furanones and other oxygenated furans.

    Reduction: Cyclohexyl derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-Furanacetic acid, 5-phenyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furanacetic acid, 5-phenyl- involves its interaction with various molecular targets and pathways. The furan ring can participate in electron-donating interactions, while the phenyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Furanacetic acid, 5-phenyl- is unique due to the presence of both a furan ring and a phenyl group, which confer distinct chemical and biological properties

Properties

CAS No.

19832-56-5

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

2-(5-phenylfuran-2-yl)acetic acid

InChI

InChI=1S/C12H10O3/c13-12(14)8-10-6-7-11(15-10)9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14)

InChI Key

BEJADIGQFSGSNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CC(=O)O

Origin of Product

United States

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